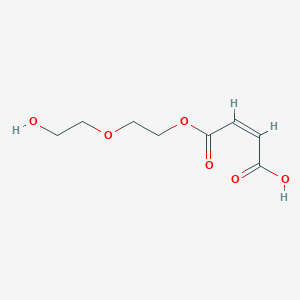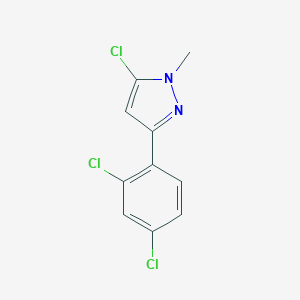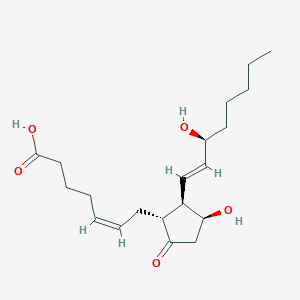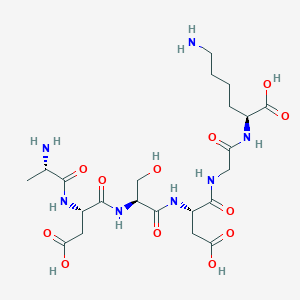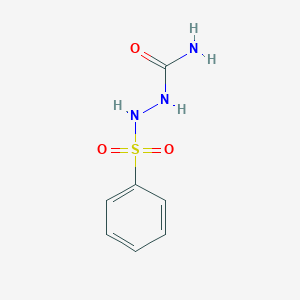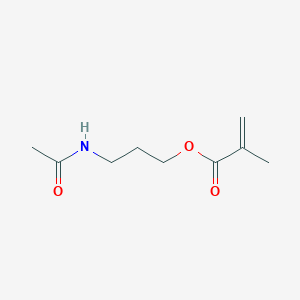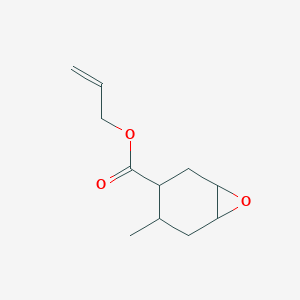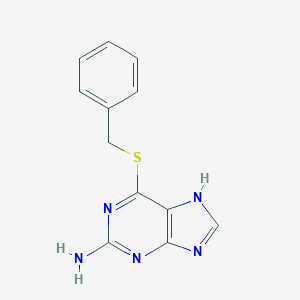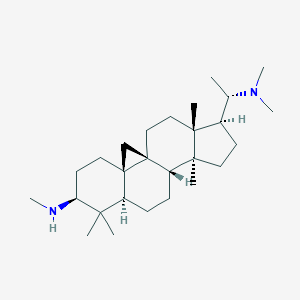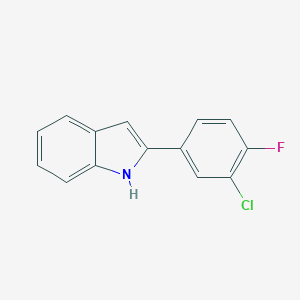
2-(3-氯-4-氟苯基)吲哚
描述
“2-(3-Chloro-4-fluorophenyl)indole” is a chemical compound with the molecular formula C14H9ClFN . It is a pale cream to pale orange to pale brown crystalline powder .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-4-fluorophenyl)indole” can be represented by the SMILES notation: FC1=CC=C (C=C1Cl)C1=CC2=CC=CC=C2N1 . The InChI key for this compound is QNYJRNHACDLRSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(3-Chloro-4-fluorophenyl)indole” appears as a pale cream to pale orange to pale brown crystalline powder . Its melting point ranges from 163.0 to 171.0°C .科学研究应用
Antiviral Activity
Indole derivatives, including “2-(3-Chloro-4-fluorophenyl)indole”, have been reported to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . Indomethacin analogs of 2-(4-(methylsulfonyl)phe-nyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
Anticancer Activity
Indole derivatives have shown potential in anticancer research . Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative effects .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activities . This opens up potential avenues for the use of “2-(3-Chloro-4-fluorophenyl)indole” in HIV research.
Antioxidant Activity
Indole derivatives are known to exhibit antioxidant activities . This suggests that “2-(3-Chloro-4-fluorophenyl)indole” could potentially be used in research related to oxidative stress and related diseases.
Antimicrobial and Antitubercular Activities
Indole derivatives have been found to possess antimicrobial and antitubercular activities . This suggests potential applications of “2-(3-Chloro-4-fluorophenyl)indole” in the development of new antimicrobial and antitubercular drugs.
Antidiabetic and Antimalarial Activities
Indole derivatives have been reported to possess antidiabetic and antimalarial activities . This suggests potential applications of “2-(3-Chloro-4-fluorophenyl)indole” in the treatment of diabetes and malaria.
Industrial Applications
Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
安全和危害
未来方向
作用机制
Target of Action
2-(3-Chloro-4-fluorophenyl)indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes caused by 2-(3-Chloro-4-fluorophenyl)indole would depend on its specific targets.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects depending on their specific targets and mode of action .
属性
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYJRNHACDLRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371454 | |
| Record name | 2-(3-Chloro-4-fluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenyl)indole | |
CAS RN |
1868-88-8 | |
| Record name | 2-(3-Chloro-4-fluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1868-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2-(3-chloro-4-fluorophenyl)indole reacts with dichlorocarbene in the presence of a phase transfer catalyst?
A1: The research paper [] describes how 2-(3-chloro-4-fluorophenyl)indole undergoes a fascinating ring transformation when treated with dichlorocarbene generated in situ from aqueous KOH and chloroform, using tetrabutylammonium hydrogen sulphate as a phase transfer catalyst. Instead of the expected ring expansion to form a quinoline derivative analogous to other indole substrates, this specific reaction yields 3-chloro-4-[2,2-dichloro-3-oxiranyl]-2-(3-chloro-4-fluorophenyl)quinoline (4). This suggests the reaction proceeds through an alternative pathway, possibly involving the formation of an epoxide intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



